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Compound of Interest

Compound Name: Benzyl allylcarbamate

Cat. No.: B1269761

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl
allylcarbamate, a molecule of interest in organic synthesis and medicinal chemistry. The
following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, along with standardized experimental protocols for their
acquisition. This information is crucial for the unambiguous identification and characterization of
this compound.

Molecular Structure

Benzyl allylcarbamate consists of a benzyl group attached to the oxygen of a carbamate
functional group, which in turn is N-substituted with an allyl group.

l».Chemical structure of Benzyl allylcarbamate

Chemical Formula: C11H13NO2 Molecular Weight: 191.23 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Below are the predicted *H and 13C NMR spectral data for Benzyl allylcarbamate,
based on the analysis of its structural components and comparison with similar molecules.

'H NMR (Proton NMR) Data
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Table 1: Predicted *H NMR Chemical Shifts for Benzyl Allylcarbamate

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.35 m 5H Ar-H
~5.85 ddt 1H -CH=CH:
~5.20 dqg 1H -CH=CHz (trans)
~5.15 dg 1H -CH=CHz (cis)
~5.10 S 2H O-CHz2-Ar
~4.90 brs 1H N-H
~3.85 dt 2H N-CH2-CH=

Predicted solvent: CDClIs, Reference: TMS at 0.00 ppm.

3C NMR (Carbon NMR) Data

Table 2: Predicted 3C NMR Chemical Shifts for Benzyl Allylcarbamate

Chemical Shift (6) ppm

Assignment

~156.5 C=0 (Carbamate)

~136.5 Ar-C (quaternary)

~134.0 -CH=CH:

~128.5 Ar-CH

~128.0 Ar-CH

~127.8 Ar-CH

~116.5 -CH=CH:

~67.0 O-CH2-Ar

~44.5 N-CH2-CH=
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Predicted solvent: CDClIs, Reference: CDCls at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic vibrational frequencies for Benzyl allylcarbamate are summarized below.

Table 3: Predicted IR Absorption Bands for Benzyl Allylcarbamate

Wavenumber . . . .
Intensity Functional Group Vibration Mode
(cm™)
~3300 Medium N-H Stretch
) C-H (Aromatic &
3080-3030 Medium o Stretch
Vinylic)
2980-2850 Medium C-H (Aliphatic) Stretch
~1700 Strong C=0 (Carbamate) Stretch
~1645 Medium C=C Stretch
~1520 Strong N-H Bend
~1250 Strong C-O Stretch
~1050 Strong C-N Stretch
C-H (Aromatic &
750-700 & ~910, ~990  Strong Out-of-plane bend

Vinylic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for Benzyl Allylcarbamate

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1269761?utm_src=pdf-body
https://www.benchchem.com/product/b1269761?utm_src=pdf-body
https://www.benchchem.com/product/b1269761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Predicted Fragment lon
191 [M]* (Molecular lon)

108 [C7HsO]* (Loss of CsHsN)
91 [C7H7]* (Benzyl cation)

77 [CeHs]* (Phenyl cation)

56 [C3HaN]* (Loss of CsHo02)
41 [CsHs] (Allyl cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for Benzyl
allylcarbamate.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified Benzyl allylcarbamate in
~0.6 mL of deuterated chloroform (CDCIls) containing tetramethylsilane (TMS) as an internal
standard.

e Instrument: A 400 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good
signal-to-noise ratio.

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Integrate the signals and determine the chemical shifts relative to TMS.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.
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o Alarger number of scans (typically 1024 or more) will be required due to the lower natural
abundance of 13C.

o Process the data similarly to the *H NMR spectrum.

IR Spectroscopy

o Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly
on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the clean ATR crystal.
o Record the sample spectrum over the range of 4000-400 cm™1,

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile
solvent such as methanol or acetonitrile.

e Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI or Electron lonization - El).

o Data Acquisition:
o Introduce the sample into the mass spectrometer.
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

o For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to
collision-induced dissociation (CID).
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Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized chemical compound like Benzyl allylcarbamate.
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Caption: Workflow for the synthesis and spectroscopic characterization of Benzyl
allylcarbamate.

 To cite this document: BenchChem. [Spectroscopic Characterization of Benzyl
Allylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269761#spectroscopic-data-nmr-ir-mass-spec-of-
benzyl-allylcarbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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